molecular formula C14H8ClN3O3 B11684136 (3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one

(3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11684136
M. Wt: 301.68 g/mol
InChI Key: ICHRVPFYRBQJFJ-UHFFFAOYSA-N
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Description

(3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-nitrophenyl group attached to an imino-indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-chloro-3-nitroaniline with isatin under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine

Uniqueness

(3E)-3-[(4-Chloro-3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of a chloro-nitrophenyl group and an imino-indolone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8ClN3O3

Molecular Weight

301.68 g/mol

IUPAC Name

3-(4-chloro-3-nitrophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C14H8ClN3O3/c15-10-6-5-8(7-12(10)18(20)21)16-13-9-3-1-2-4-11(9)17-14(13)19/h1-7H,(H,16,17,19)

InChI Key

ICHRVPFYRBQJFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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